molecular formula C9H14N4 B11911556 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine CAS No. 1023888-29-0

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine

Cat. No.: B11911556
CAS No.: 1023888-29-0
M. Wt: 178.23 g/mol
InChI Key: RGIUWNLUKVEEDV-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties that can be exploited in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzyme active sites, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

  • 4-(Azetidin-3-yl)-N-methylpyrimidin-2-amine
  • 4-(Azetidin-3-yl)-N-propylpyrimidin-2-amine
  • 4-(Azetidin-3-yl)-N-butylpyrimidin-2-amine

Comparison: 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine is unique due to its specific ethyl substitution, which can influence its pharmacokinetic properties such as solubility and metabolic stability. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different biological activity and binding affinity to molecular targets.

Properties

CAS No.

1023888-29-0

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-(azetidin-3-yl)-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C9H14N4/c1-2-11-9-12-4-3-8(13-9)7-5-10-6-7/h3-4,7,10H,2,5-6H2,1H3,(H,11,12,13)

InChI Key

RGIUWNLUKVEEDV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C2CNC2

Origin of Product

United States

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